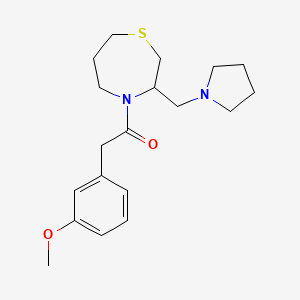

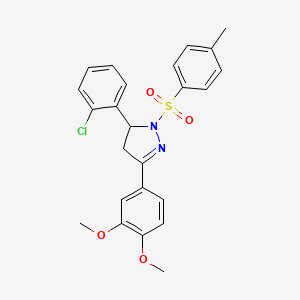

3-(3,4-Dimethylphenyl)sulfonyl-8-methoxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-(3,4-Dimethylphenyl)sulfonyl-8-methoxychromen-2-one is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be useful for understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related chromene derivatives is described in the first paper, where a novel series of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives were synthesized using a three-component reaction involving 4-hydroxycoumarin, aldehydes, and cyclic 1,3-dicarbonyl compounds. This reaction was catalyzed by a novel sulfonic acid functionalized ionic liquid in water at reflux temperature, yielding high yields of the desired products . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring. The substitution pattern on the benzene ring, as well as the functional groups attached to the chromene core, can significantly influence the chemical behavior and biological activity of these compounds. In the context of the compound of interest, the presence of a sulfonyl group and methoxy group would likely affect its electronic properties and potential interactions with biological targets .

Chemical Reactions Analysis

The second paper discusses the reactions of 3-methoxy-isoxazole quinones in dimethyl sulfoxide (DMSO), leading to various rearranged products . Although this does not directly relate to the compound , it highlights the reactivity of methoxy-substituted compounds in polar solvents and the potential for complex rearrangements. This information could be relevant when considering the reactivity of the methoxy group in this compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are explored in the third paper, where compounds from sulfonamide-focused libraries were evaluated for their antitumor properties . The sulfonamide group is known to confer solubility and can influence the binding affinity of compounds to biological targets. The paper also discusses the importance of the pharmacophore structure in determining the activity of these molecules. This suggests that the sulfonyl group in the compound of interest could play a crucial role in its physical properties, solubility, and potential biological activity.

properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-11-7-8-14(9-12(11)2)24(20,21)16-10-13-5-4-6-15(22-3)17(13)23-18(16)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBPTWKVHAJNGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

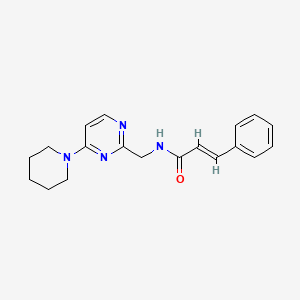

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

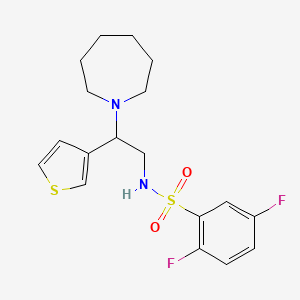

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)

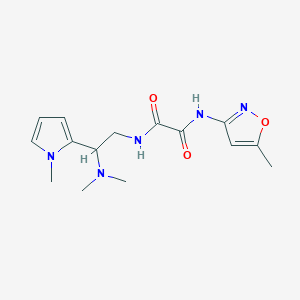

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)